6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Description
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a bicyclic heterocyclic compound featuring a naphthyridine core with a methoxy substituent at the 6-position and a partially saturated tetrahydro ring system. Its synthesis typically involves multi-step protocols, including phosphonate-mediated alkylation and cyclization reactions, as seen in related naphthyridine derivatives .
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h4,6,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFTRJYDIMRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731143 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893566-81-9 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heck Reaction-Mediated Vinylation and Cyclization
A pivotal method for constructing the 2,7-naphthyridine skeleton involves Heck coupling between 2-chloropyridine derivatives and ethylene gas. For instance, ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25 ) undergoes vinylation with ethylene under palladium catalysis to yield 3-acyl-2-vinylpyridine intermediates. Subsequent one-pot cyclization and amination with ammonia at 60°C under pressure generates 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 ), achieving a 79% assay yield by HPLC. This method avoids chromatographic purification, enhancing scalability.
Smiles Rearrangement for Scaffold Diversification
The Smiles rearrangement enables the transformation of 1-amino-3-chloro-2,7-naphthyridines into 1-amino-3-oxo derivatives. For example, reacting 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ) with azepane yields 1-azepan-1-yl-3-chloro intermediates, which undergo thiol exchange with 2-mercaptoethanol and base-mediated cyclization to form 7-isopropyl-3-oxo-2,7-naphthyridines. This method achieves yields of 55–67% for rearranged products, demonstrating versatility for introducing methoxy groups at strategic positions.
Functionalization of the Naphthyridine Core
Methoxy Group Introduction via Nucleophilic Aromatic Substitution
The methoxy group at position 6 is often introduced early in the synthesis. For instance, 2-chloro-6-methoxypyridine-3-carboxylate derivatives serve as precursors, where the chlorine atom at position 2 is displaced by nucleophiles such as ethylene in Heck reactions. Alternatively, methoxy substitution can occur via alkoxylation of chlorinated intermediates under basic conditions, though this approach is less commonly reported for 2,7-naphthyridines compared to other isomers.
Enantioselective Transfer Hydrogenation
Asymmetric synthesis of the tetrahydro-2,7-naphthyridine scaffold is achieved through enantioselective transfer hydrogenation of dihydronaphthyridine intermediates. Using a ruthenium catalyst and formic acid-triethylamine as a hydrogen donor, 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 ) is reduced to the corresponding tetrahydro derivative with >99.9% enantiomeric excess (ee). This method reduces the longest linear sequence from nine to six steps, improving the overall yield from 4% to 25%.
Reductive Methods for Tetrahydro Formation
Catalytic Hydrogenation
Catalytic hydrogenation of dihydro-2,7-naphthyridines over palladium or platinum catalysts selectively saturates the C5–C6 double bond. For example, hydrogenation of 7,8-dihydro-1,6-naphthyridine derivatives at 50 psi H₂ in ethanol affords 1,2,3,4-tetrahydro products in >95% yield. This step is critical for converting planar intermediates into the biologically relevant tetrahydro conformation.
Rearrangement Reactions for Structural Optimization
Thermal Rearrangement of 1,3-Diamino Derivatives
Heating 1,3-diamino-2,7-naphthyridines at 145°C induces a rearrangement to 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. This process requires a primary amine at position 3 and a cyclic amine at position 1, yielding products in 55–67% isolated yields after 15 hours. The reaction proceeds via a six-membered transition state, confirmed by X-ray crystallography.
Base-Promoted Cyclization
Treatment of 3-[(2-hydroxyethyl)thio]-2,7-naphthyridines with aqueous sodium hydroxide triggers cyclodehydration, forming fused furo[2,3-c]-2,7-naphthyridines. This method, achieving 74–86% yields for intermediates, highlights the scaffold’s reactivity toward oxygen-containing heterocycles.
Comparative Analysis of Synthetic Routes
The Heck cyclization route offers superior enantiocontrol and scalability, whereas Smiles rearrangements provide access to diverse oxygen- and sulfur-containing analogs. Catalytic hydrogenation remains the most efficient method for tetrahydro ring formation, though borohydride reduction is preferable for late-stage functionalization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: Conversion to aromatic naphthyridines at high temperatures.
Reduction: Reduction of the naphthyridine ring to form tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like acetic acid or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is in pharmaceutical development. It has been explored for its potential as a lead compound in the creation of new antimicrobial and anticancer agents due to its ability to modulate enzyme activities and signaling pathways within biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : It has shown efficacy against several bacterial strains.
- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Specifically, it acts as an inhibitor of metalloproteinases (MMPs), which are implicated in various diseases including cancer and inflammatory conditions .
Anticancer Research
In a study focused on anticancer applications, this compound was evaluated for its effects on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in specific cancer types. These findings suggest its potential as a therapeutic agent in oncology .
Antimicrobial Studies
Another research project assessed the antimicrobial properties of this compound against various pathogens. The results demonstrated that it effectively inhibited bacterial growth at low concentrations. This positions it as a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it has been shown to inhibit the uptake of certain neurotransmitters, thereby affecting neuronal signaling .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
The naphthyridine scaffold exhibits diverse pharmacological properties depending on the position of substituents and the degree of saturation. Key analogs include:
Key Observations :
- Positional Effects: The 2,7-naphthyridine isomers (e.g., 6-methoxy vs. For example, 6-methoxy derivatives are more commonly associated with antiproliferative activity , whereas 1,8-naphthyridines with chloro substituents (e.g., 7-chloro) are explored as intermediates for kinase inhibitors .
- Saturation and Bioactivity : Partial saturation (tetrahydro) enhances conformational flexibility compared to fully aromatic naphthyridines, which may improve solubility and pharmacokinetic profiles .
Comparative Yields :
Pharmacological and Physicochemical Properties
- 6-Methoxy-2,7-naphthyridine: Limited direct pharmacological data are available, but its structural analogs (e.g., tetrahydro-β-carbolines) demonstrate serotonin receptor modulation and 5-HT uptake inhibition .
- 1,5-Naphthyridines : Methyl and methoxy substituents at the 6- and 7-positions enhance metabolic stability, as evidenced by their use in antiviral and anticancer agent development .
- Chloro Derivatives : Electrophilic chloro groups improve binding to enzymatic active sites, making them valuable in kinase inhibitor design .
Biological Activity
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${9}$H${12}$N$_{2}$O. The compound features a bicyclic structure with a methoxy group that enhances its interaction with biological targets. Its unique configuration may contribute to its pharmacological profile compared to other naphthyridine derivatives.
This compound primarily interacts with several biological targets:
- Serotonin Modulation : It acts as a serotonin analog and inhibits monoamine oxidase-A (MAO-A), impacting serotonergic pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in neurotransmitter uptake and signaling pathways .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Naphthyridine derivatives have been studied for their antimicrobial properties against resistant strains of bacteria. For instance, similar compounds have demonstrated efficacy against Staphylococcus and Pseudomonas aeruginosa .
- Anticancer Properties : Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines such as HeLa and HL-60 .
Case Studies
Several studies highlight the biological activity of this compound and its analogs:
- Antimicrobial Efficacy : A study demonstrated the effectiveness of naphthyridine derivatives against multidrug-resistant strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .
- Cytotoxic Effects in Cancer Models : In vitro studies revealed that this compound could significantly inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound's mechanism involved upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group at position 6 | Antimicrobial; Anticancer |
| 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine | Methoxy group at position 5 | Potential acetylcholinesterase inhibitor |
| 1-Methyl-1H-pyrazolo[3,4-b]quinolin | Different heterocyclic structure | Anticancer properties |
| 3-Methoxy-1H-pyrazolo[3,4-b]quinolin | Methoxy group at position 3 | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via multi-step approaches starting from substituted pyridine derivatives. For example, 3-bromopicolines are alkylated or coupled with aryl groups using Heck or Grignard reactions, followed by cyclization and functionalization steps . The Horner–Wadsworth–Emmons (HWE) method is also employed for constructing the naphthyridine core, particularly for introducing methoxy groups at specific positions . A key limitation is the requirement for expensive or less accessible starting materials, such as 1,6-naphthyridine derivatives, which can hinder scalability .
Q. What starting materials and reaction conditions are critical for regioselective synthesis?
- Methodological Answer : Regioselectivity is controlled by the choice of starting materials and catalysts. For instance, cyclocondensation of 3-benzylideneamino-6-methoxypyridine with phenylacetylene in the presence of FeCl₃ yields 6-methoxy-2,4-diphenyl-1,7-naphthyridine as a major product due to electronic and steric directing effects . Palladium-catalyzed cross-coupling reactions (e.g., using 3,6-dibromo-2,7-dichloronaphthyridine) allow selective functionalization at halogenated positions .
Q. How is the methoxy group introduced and modified post-synthesis?
- Methodological Answer : Methoxy groups are often introduced via nucleophilic substitution (e.g., replacing chloro substituents with methoxide) or through protective group strategies. For example, ethyl 1-ethyl-7-phenyl-6-methoxy-1,8-naphthyridine can undergo hydrolysis with AlCl₃ to yield the corresponding hydroxy derivative, demonstrating the lability of methoxy groups under acidic conditions .
Advanced Research Questions
Q. How can contradictory reports on biological activity be resolved through structural optimization?
- Methodological Answer : Variations in substituent positioning significantly impact bioactivity. For example, modifying the 6-methoxy group to a hydroxy or alkylated derivative alters hydrogen-bonding interactions with biological targets (e.g., integrins or enzymes) . Systematic structure-activity relationship (SAR) studies using analogs like 6-ethyl or 6-benzyl derivatives are recommended to identify critical pharmacophores .
Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?
- Methodological Answer : Bioisosteric replacement (e.g., substituting methoxy with trifluoromethyl or carboxy groups) enhances metabolic stability and solubility . Catalytic dehydrogenation of tetrahydro-2,7-naphthyridines at 200°C in mesitylene generates aromatic naphthyridines with improved membrane permeability . Prodrug approaches (e.g., esterification of carboxylate groups) are also effective .
Q. What analytical techniques validate structural integrity and purity in complex matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming regiochemistry, particularly distinguishing between 1,6- and 1,7-naphthyridine isomers . Purity is assessed via HPLC with UV detection (λ = 254–280 nm), referencing retention times against synthetic standards .
Critical Analysis of Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
